2-Cyclobutyl-n-methoxy-n-methylacetamide 2-Cyclobutyl-n-methoxy-n-methylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17514443
InChI: InChI=1S/C8H15NO2/c1-9(11-2)8(10)6-7-4-3-5-7/h7H,3-6H2,1-2H3
SMILES:
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

2-Cyclobutyl-n-methoxy-n-methylacetamide

CAS No.:

Cat. No.: VC17514443

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclobutyl-n-methoxy-n-methylacetamide -

Specification

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name 2-cyclobutyl-N-methoxy-N-methylacetamide
Standard InChI InChI=1S/C8H15NO2/c1-9(11-2)8(10)6-7-4-3-5-7/h7H,3-6H2,1-2H3
Standard InChI Key VHRWHCIVWSWPFQ-UHFFFAOYSA-N
Canonical SMILES CN(C(=O)CC1CCC1)OC

Introduction

Chemical Structure and Nomenclature

The molecular structure of 2-cyclobutyl-N-methoxy-N-methylacetamide (CAS: 227322-00-1) consists of an acetamide core modified with three key groups:

  • A cyclobutyl ring attached to the α-carbon of the acetamide.

  • N-methoxy and N-methyl substituents on the amide nitrogen.

The compound’s systematic IUPAC name is N-methoxy-N-methyl-2-(cyclobutyl)acetamide. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol. The cyclobutyl group introduces steric strain due to its non-planar ring structure, which may influence reactivity and binding interactions in biological systems .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-methoxy-N-methylacetamide derivatives typically follows a two-step protocol involving acyl chloride formation and amide coupling. For 2-cyclobutyl-N-methoxy-N-methylacetamide, the pathway likely involves:

  • Preparation of Cyclobutylacetyl Chloride:
    Cyclobutylacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.

  • Amide Formation:
    The acyl chloride reacts with N-methoxy-N-methylamine (Weinreb amine) in the presence of a base such as triethylamine (TEA) to yield the target compound. This method mirrors the synthesis of N-methoxy-N-methylacetamide described in ChemicalBook , where acetyl chloride reacts with N,O-dimethylhydroxylamine hydrochloride under inert conditions:

    CH₃COCl + HN(OCH₃)CH₃TEA, DCMCH₃CON(OCH₃)CH₃\text{CH₃COCl + HN(OCH₃)CH₃} \xrightarrow{\text{TEA, DCM}} \text{CH₃CON(OCH₃)CH₃}

    Substituting acetyl chloride with cyclobutylacetyl chloride would produce the cyclobutyl variant.

Optimization and Yield

Key reaction parameters include:

  • Temperature: Reactions are conducted at 0°C to 22°C to minimize side reactions .

  • Solvent: Dichloromethane (DCM) is commonly used due to its low polarity and compatibility with acyl chlorides.

  • Workup: Quenching with saturated NaHCO₃ followed by extraction and drying (MgSO₄) ensures high purity .

Reported yields for analogous compounds range from 78% for N-methoxy-N-methylacetamide to lower yields for more complex derivatives .

Physicochemical Properties

Spectral Data

While experimental data for 2-cyclobutyl-N-methoxy-N-methylacetamide is scarce, its structural analogs provide benchmarks:

  • ¹H NMR: Expected signals include a singlet for N-methyl (δ 3.13 ppm), N-methoxy (δ 3.65 ppm), and cyclobutyl protons (δ 1.5–2.5 ppm) .

  • ¹³C NMR: Peaks for the carbonyl carbon (δ ~172 ppm), cyclobutyl carbons (δ 25–35 ppm), and methoxy/methyl groups (δ 19–61 ppm) .

Stability and Solubility

  • Stability: Stable under inert conditions but may hydrolyze in acidic or basic environments due to the amide bond.

  • Solubility: Likely soluble in organic solvents (DCM, THF) and sparingly soluble in water.

Pharmacological and Biochemical Applications

Role as a Synthetic Intermediate

N-methoxy-N-methylacetamides (Weinreb amides) are pivotal in organic synthesis for ketone formation via Grignard or organolithium reagent additions . The cyclobutyl variant could serve as a precursor to cyclobutyl ketones, which are valuable in medicinal chemistry for their conformational rigidity .

Future Directions

  • Synthetic Applications: Explore its utility in synthesizing cyclobutyl-containing pharmaceuticals.

  • Biological Screening: Evaluate antimicrobial or anticancer activity given the cyclobutyl group’s prevalence in bioactive molecules .

  • Metabolic Studies: Investigate in vitro and in vivo metabolism using human S9 fractions or hepatocyte models .

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